2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid
Description
Properties
CAS No. |
1783664-42-5 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-(5-chloro-1-ethylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-10-7(8)5(4-9-10)3-6(11)12/h4H,2-3H2,1H3,(H,11,12) |
InChI Key |
OFWIMVOXOMUQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines and 1,3-Dicarbonyl Precursors
The pyrazole ring is typically synthesized via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 5-chloro-1-ethyl-1H-pyrazole, ethyl hydrazine reacts with a chlorinated β-ketoester or diketone. For example:
$$
\text{CH}3\text{COCH}2\text{Cl} + \text{C}2\text{H}5\text{NHNH}2 \rightarrow \text{C}5\text{H}6\text{ClN}2 + \text{H}_2\text{O}
$$
This method, however, requires optimization to avoid regioisomeric byproducts.
Halogenation Strategies
Post-cyclization halogenation offers an alternative route. Direct chlorination of 1-ethylpyrazole using N-chlorosuccinimide (NCS) under radical or electrophilic conditions can introduce the 5-chloro substituent. Solvent systems such as acetonitrile or dichloromethane at 0–50°C yield moderate selectivity.
Advanced Synthetic Strategies
Directed Ortho-Metalation (DoM)
Lithiation at the 4-position of 5-chloro-1-ethylpyrazole using LDA (lithium diisopropylamide) or hexyllithium, followed by quenching with CO₂ or ethyl chloroformate, provides a pathway to the acetic acid side chain. Patent CN104478917A reports successful lithiation of 4-bromopyrazoles at −70°C in THF, yielding boronic esters after borylation. Subsequent oxidation or hydrolysis would generate the carboxylic acid.
Protective Group Chemistry
Temporary protection of the acetic acid as an ester (e.g., methyl or tert-butyl) during pyrazole functionalization prevents unwanted side reactions. The THP (tetrahydro-2H-pyran-2-yl) group, as used in EP3280710B1 for pyrazole intermediates, offers stability under acidic and basic conditions, with removal via aqueous HCl.
Reaction Optimization and Scalability
Catalyst Efficiency
Reducing Pd catalyst loading to 0.6–0.8 mol% (vs. traditional 5–10 mol%) in cross-coupling steps minimizes costs without compromising yield. Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems (e.g., THF-water).
Solvent Systems
| Solvent Combination | Application | Yield Improvement |
|---|---|---|
| THF-water (3:1) | Suzuki coupling | 15–20% |
| Acetonitrile-water (2:1) | Ester hydrolysis | 10–12% |
| Dichloromethane-THF (1:1) | Friedel-Crafts alkylation | 5–8% |
Data adapted from highlights solvent polarity’s role in stabilizing intermediates and improving selectivity.
Workflow Simplification
One-pot strategies, such as sequential borylation and coupling without intermediate isolation, reduce processing time. Patent CN104478917A demonstrates this for boronic ester synthesis, achieving 36–38% yield over three steps in a single reactor.
Analytical and Characterization Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted pyrazoles.
Scientific Research Applications
2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid, highlighting differences in substituents, physicochemical properties, and research applications:
Key Observations:
The absence of a chloro group in 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid reduces polarity, as reflected in its lower CCS (132.3 Ų) .
Substituent Position: In 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, the chloro group at the 4-position (vs.
Functional Group Modifications :
- The formamido-phenyl moiety in 2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic acid introduces aromaticity and steric hindrance, which may enhance stability in biological systems .
Research Findings and Data Gaps
- Physicochemical Properties : The target compound’s predicted CCS remains uncharacterized, but analogs suggest alkyl chain length and substituent electronegativity significantly influence this parameter .
- Synthetic Utility : Ethyl and propyl analogs are frequently used as intermediates in drug discovery, as seen in the synthesis of complex molecules like 2-[4-[2-[(3R)-1-(5-chloro-6-oxo-1H-pyridazin-4-yl)pyrrolidin-3-yl]oxy-4-pyridyl]-3,5-dimethyl-pyrazol-1-yl]acetic acid .
- Data Limitations : Most analogs lack literature or patent data, highlighting the need for further studies on solubility, stability, and bioactivity.
Biological Activity
2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses its chemical properties, synthesis, biological evaluations, and relevant case studies.
Molecular Formula: C7H9ClN2O2
SMILES: CCN1C(=C(C=N1)CC(=O)O)Cl
InChIKey: OFWIMVOXOMUQOE-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Weight | 176.61 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available pyrazole derivatives. The general synthetic route includes:
- Formation of the Pyrazole Ring: Using ethyl acetoacetate and hydrazine derivatives.
- Chlorination: Introduction of the chlorine atom at the 5-position.
- Acetic Acid Derivation: Reacting the chlorinated pyrazole with acetic acid to form the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. Specifically, this compound has shown promising results against various cancer cell lines:
- Lung Cancer: Significant inhibition of cell proliferation.
- Breast Cancer (MDA-MB-231): Notable antiproliferative effects.
- Liver Cancer (HepG2): Demonstrated cytotoxicity with IC50 values in low micromolar range.
The mechanism of action is believed to involve the inhibition of key enzymes associated with cancer progression, such as topoisomerase and EGFR .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate:
- Minimum Inhibitory Concentration (MIC): Values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
- Biofilm Inhibition: Effective in preventing biofilm formation, which is crucial for pathogenicity in bacterial infections .
Case Studies
Several case studies have documented the biological activity of pyrazole derivatives including this compound:
-
Study on Anticancer Activity:
- Objective: Evaluate the cytotoxic effects on breast and liver cancer cells.
- Findings: The compound exhibited significant growth inhibition with a mechanism involving apoptosis induction.
- Study on Antimicrobial Properties:
Q & A
Q. What are the optimized synthetic routes for 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be achieved via:
- Vilsmeier-Haack formylation of 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one, followed by oxidation to introduce the acetic acid group. Key parameters include maintaining 110–120°C during formylation and pH 6–7 during hydrolysis to prevent decarboxylation .
- Multi-step nucleophilic substitution : React ethyl chloroacetate with 5-chloro-1-ethyl-1H-pyrazol-4-ol under basic conditions (K₂CO₃, DMF, 60°C), followed by saponification (NaOH/EtOH reflux) for 65–78% overall yield .
Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic markers should be prioritized?
- Methodological Answer :
- X-ray crystallography (as applied to analogous pyrazolecarboxylic acids) confirms molecular geometry, revealing O-H···O hydrogen bonding and dihedral angles between the pyrazole ring and acetic acid moiety .
- 1H NMR : Pyrazole H-3 singlet (δ 7.25–7.35 ppm), ethyl quartet (δ 1.35–1.45 ppm), and acetic acid proton (broad singlet, δ 12.1–12.3 ppm) .
- IR spectroscopy : C=O stretch (1705–1720 cm⁻¹) and O-H stretch (2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole-4-acetic acid derivatives?
- Methodological Answer :
- Purity validation : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to ensure ≥98% purity, eliminating confounding impurities .
- Comparative pharmacokinetics : Perform LC-MS/MS to assess bioavailability differences between in vitro and in vivo models .
- Metabolite profiling : High-resolution mass spectrometry identifies degradation products (e.g., decarboxylated derivatives) that may antagonize activity .
Q. What computational strategies model steric effects in metal-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer :
- DFT calculations (B3LYP/6-311++G(d,p)) show the ethyl group increases activation energy by 8–12 kJ/mol in Buchwald-Hartwig aminations compared to methyl analogs .
- Molecular dynamics simulations (AMBER force field) reveal ethyl chain rotation creates accessible catalytic pockets. Transition state modeling suggests bulky ligands (e.g., XPhos) improve yields by 15–20% via steric matching .
Q. How does the electronic nature of substituents influence acidity and biological interactions?
- Methodological Answer :
- Hammett analysis : The 5-chloro group (σ = 0.23) lowers the acetic acid pKa to 3.1 (vs. 3.8 for non-chlorinated analogs), enhancing hydrogen bonding.
- Molecular docking (AutoDock Vina): Increased acidity improves binding to COX-2’s Arg120 by 1.8 kcal/mol, validated by IC₅₀ shifts in enzyme inhibition assays .
Q. What strategies mitigate pH-dependent degradation during formulation studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
